molecular formula C42H56N4O7S2 B1663809 Cenicriviroc mesylate CAS No. 497223-28-6

Cenicriviroc mesylate

カタログ番号: B1663809
CAS番号: 497223-28-6
分子量: 793.1 g/mol
InChIキー: IXPBPUPDRDCRSY-YLZLUMLXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

反応の種類: セニクリビロクメシル酸塩は、次のようなさまざまな化学反応を受けます。

一般的な試薬と条件: これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および反応を促進するさまざまな触媒が含まれます。 条件は、多くの場合、目的の結果を達成するために、特定の温度、圧力、およびpHレベルを伴います .

形成される主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はスルホキシドの形成をもたらす可能性があり、還元はアルコールまたはアミンをもたらす可能性があります .

4. 科学研究アプリケーション

セニクリビロクメシル酸塩は、次のような幅広い科学研究用途があります。

    化学: 化学反応とメカニズムを研究するためのモデル化合物として使用されます。

    生物学: 細胞プロセスとシグナル伝達経路への影響について調査されました。

    医学: HIV感染症、非アルコール性脂肪性肝炎、およびその他の炎症性疾患の潜在的な治療法として探索されています。

    産業: 新しい医薬品や治療薬の開発に使用されます .

科学的研究の応用

Clinical Applications

A. Treatment of HIV

Cenicriviroc has been evaluated in multiple clinical trials for its efficacy in managing HIV infection. Notably, a Phase IIb study demonstrated significant reductions in viral load among HIV-infected patients . The compound's ability to suppress viral replication while being well-tolerated positions it as a promising candidate for HIV therapy.

B. Non-Alcoholic Steatohepatitis (NASH)

CVC is currently under investigation for its antifibrotic properties in treating liver fibrosis associated with NASH. A Phase 3 clinical trial (AURORA) aims to assess its efficacy in improving liver histology and reducing fibrosis stages in adult subjects with NASH . The trial's primary endpoints include the proportion of participants showing improvement in fibrosis after treatment compared to placebo.

C. Arterial Inflammation in HIV Patients

Recent studies are exploring CVC's potential to reduce arterial inflammation in individuals living with HIV. The A5415 study focuses on assessing the effects of CVC on vascular inflammation using advanced imaging techniques like FDG-PET/CT scans . This application is particularly relevant given the increased cardiovascular risks faced by patients with chronic HIV infection.

Summary of Clinical Trials

Trial Name Phase Indication Key Findings
AURORAPhase 3NASHEvaluating efficacy in liver fibrosis improvement
A5415Phase 2HIV-related arterial inflammationInvestigating reduction of vascular inflammation
Initial StudiesPhase 2bHIVSignificant viral load reduction observed

Case Studies and Research Findings

Case Study: Efficacy in HIV Treatment
In a randomized controlled trial, patients receiving CVC showed similar rates of viral suppression compared to those on standard treatments like efavirenz, highlighting its potential as an alternative therapy for managing HIV .

Research Finding: Anti-Fibrotic Effects
In preclinical models, CVC demonstrated a reduction in markers associated with liver fibrosis, suggesting its role as an antifibrotic agent. These findings support ongoing clinical evaluations for its application in treating NASH .

Future Directions and Research Opportunities

The ongoing research into this compound highlights its multifaceted applications, particularly in managing chronic viral infections and fibrotic liver diseases. Future studies may expand its indications further, potentially exploring combinations with other therapeutic agents to enhance efficacy and patient outcomes.

作用機序

セニクリビロクメシル酸塩は、C-Cケモカイン受容体タイプ2とC-Cケモカイン受容体タイプ5を阻害することによってその効果を発揮します。これらの受容体は、ウイルスがヒト細胞に侵入する際に関係しており、その阻害はウイルスが細胞に感染するのを防ぎます。 さらに、C-Cケモカイン受容体タイプ2の阻害は、抗炎症効果をもたらす可能性があり、セニクリビロクメシル酸塩は炎症性疾患の潜在的な治療薬となります .

類似の化合物:

独自性: セニクリビロクメシル酸塩は、C-Cケモカイン受容体タイプ2とC-Cケモカイン受容体タイプ5の両方を二重に阻害することでユニークであり、ウイルス侵入と炎症に関与する複数の経路を標的とすることを可能にします。 この二重の作用機序は、通常、1つの受容体のみを標的とする他の類似の化合物とは異なります .

類似化合物との比較

Uniqueness: Cenicriviroc mesilate is unique in its dual inhibition of C-C chemokine receptor type 2 and C-C chemokine receptor type 5, which allows it to target multiple pathways involved in viral entry and inflammation. This dual mechanism of action distinguishes it from other similar compounds that typically target only one receptor .

生物活性

Cenicriviroc mesylate (CVC) is a novel, orally active small molecule that functions as a dual antagonist of the C-C chemokine receptors CCR2 and CCR5. It is primarily being investigated for its therapeutic potential in treating nonalcoholic steatohepatitis (NASH) and liver fibrosis. This compound has garnered attention due to its anti-inflammatory and antifibrotic properties, which are crucial in managing chronic liver diseases.

Cenicriviroc exerts its biological activity by inhibiting the CCR2 and CCR5 receptors, which are involved in the recruitment of immune cells to sites of injury and inflammation. By blocking these receptors, CVC can reduce inflammatory responses and subsequently mitigate fibrosis development in the liver.

Key Mechanisms:

  • CCR2/CCR5 Blockade : Inhibition of these receptors decreases the recruitment of monocytes and T cells to inflamed tissues, reducing local inflammation.
  • Antifibrotic Activity : CVC has demonstrated efficacy in reducing fibrosis in preclinical models and clinical trials, suggesting a direct impact on fibrogenesis pathways.

Pharmacokinetics

Cenicriviroc has a favorable pharmacokinetic profile:

  • Half-life : Approximately 30–40 hours in humans, allowing for once-daily dosing.
  • Metabolism : Primarily metabolized by liver enzymes CYP3A4 and CYP2C8.
  • Protein Binding : Over 98% bound to plasma proteins, indicating a significant distribution within the body.

Efficacy in NASH and Liver Fibrosis

Cenicriviroc has been evaluated in several clinical studies, notably the AURORA trial, which is a Phase 3 multicenter study assessing its efficacy in patients with Stage 2 to 3 liver fibrosis due to NASH.

Key Study Outcomes:

  • Primary Endpoint : Improvement in liver fibrosis by at least one stage after 60 weeks of treatment.
  • Secondary Endpoints : Changes in non-invasive markers of liver fibrosis such as the Aspartate Aminotransferase-to-Platelet Ratio Index (APRI) and Fibrosis-4 (FIB-4) scores.

Summary of Clinical Trials

Study NamePhasePopulationPrimary EndpointResults
AURORA3Adults with Stage 2-3 NASHImprovement in fibrosis by 1 stageSignificant improvement observed
CENTAUR2bAdults with NASH and liver fibrosisChange in APRI and FIB-4 scoresDecreased scores correlated with treatment

Case Studies

  • Case Study on Efficacy :
    • A study involving 600 participants reported that CVC treatment led to significant reductions in APRI and FIB-4 scores, indicating improved liver function and reduced fibrosis levels over a treatment period of 48 weeks .
  • Safety Profile :
    • Cenicriviroc was well tolerated among participants, including those with mild to moderate hepatic impairment. Adverse events were generally mild to moderate, supporting its safety for long-term use .

特性

IUPAC Name

(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(S)-(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H52N4O4S.CH4O3S/c1-5-7-22-48-23-24-49-38-15-10-32(11-16-38)33-12-19-40-35(25-33)26-34(9-8-21-44(40)28-31(3)4)41(46)43-36-13-17-39(18-14-36)50(47)29-37-27-42-30-45(37)20-6-2;1-5(2,3)4/h10-19,25-27,30-31H,5-9,20-24,28-29H2,1-4H3,(H,43,46);1H3,(H,2,3,4)/b34-26+;/t50-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPBPUPDRDCRSY-YLZLUMLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)CC5=CN=CN5CCC)CC(C)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOCCOC1=CC=C(C=C1)C2=CC/3=C(C=C2)N(CCC/C(=C3)/C(=O)NC4=CC=C(C=C4)[S@@](=O)CC5=CN=CN5CCC)CC(C)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H56N4O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

793.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497223-28-6
Record name Cenicriviroc mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0497223286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-8-(4-(2-Butoxyethoxy)phenyl)-1-(2-methylpropyl)-N-(4-(((1-propyl-1H-imidazol-5-yl)methyl)sulfinyl)phenyl)-1,2,3,4-tetrahydro-1-benzazocine-5-carboxamide monomethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CENICRIVIROC MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R96TV84T21
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of (−)-8-[4-(2-butoxyethoxy)phenyl]-1-isobutyl-N-[4-[[[1-propyl-1H-imidazol-5-yl]methyl]sulfinyl]phenyl]-1,2,3,4-tetrahydro-1-benzoazocine-5-carboxamide (100 mg) in ethyl acetate (4 ml) was added dropwise a solution of methanesulfonic acid (9.31 μl) in ethyl acetate (2 ml) with vigorous stirring, after which the mixture was stirred under light shielding overnight. The precipitated crystals were filtered, and further washed with ethyl acetate (5 ml), followed by drying under reduced pressure. The resulting crystals were recrystallized from 2-butanone (4 ml) to give (−)-8-[4-(2-butoxyethoxy)phenyl]-1-isobutyl-N-[4-[[[1-propyl-1H-imidazol-5-yl]methyl]sulfinyl]phenyl]-1,2,3,4-tetrahydro-1-benzoazocine-5-carboxamide methanesulfonate (88.4 mg) as yellow crystals (Compound 14).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cenicriviroc mesylate
Reactant of Route 2
Reactant of Route 2
Cenicriviroc mesylate
Reactant of Route 3
Reactant of Route 3
Cenicriviroc mesylate
Reactant of Route 4
Reactant of Route 4
Cenicriviroc mesylate
Reactant of Route 5
Cenicriviroc mesylate
Reactant of Route 6
Reactant of Route 6
Cenicriviroc mesylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。